N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a synthetic organic compound. It is characterized by the presence of an ethoxyphenyl group, a methylpyrimidinyl group, and a piperidine carboxamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Introduction of the Methylpyrimidinyl Group: The methylpyrimidinyl group is attached via an amination reaction, often using a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular responses.
Pathways: Interference with signaling pathways, affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-Ethoxyphenyl)-4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxamide: Similar structure with a chloropyrimidinyl group instead of a methylpyrimidinyl group.
Uniqueness
N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-26-17-7-5-4-6-16(17)23-19(25)24-10-8-15(9-11-24)22-18-12-14(2)20-13-21-18/h4-7,12-13,15H,3,8-11H2,1-2H3,(H,23,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNECREGZLIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)NC3=NC=NC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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